molecular formula C10H11N3O3 B1353185 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid CAS No. 957490-68-5

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Numéro de catalogue: B1353185
Numéro CAS: 957490-68-5
Poids moléculaire: 221.21 g/mol
Clé InChI: NSPMVACWQJCBIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Formula: C₁₀H₁₁N₃O₃
Molecular Weight: 221.22 g/mol
CAS Number: 957490-68-5 (primary), 957487-33-1 (isomeric variant)
Structural Features:

  • Comprises a pyrazole ring (1-ethyl-3-methyl substitution) fused to an isoxazole-5-carboxylic acid moiety.
  • The ethyl and methyl groups on the pyrazole ring influence steric and electronic properties, affecting reactivity and biological interactions .
    Synthesis:
  • Synthesized via hydrolysis of ester precursors (e.g., ethyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate) using LiOH in THF/methanol .
  • Alternative routes involve acid chloride intermediates when ester hydrolysis yields are low .
    Applications:

Propriétés

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-13-5-7(6(2)11-13)8-4-9(10(14)15)16-12-8/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMVACWQJCBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424454
Record name 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957490-68-5
Record name 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, with the CAS number 957490-68-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C10H11N3O3
  • Molecular Weight : 221.21 g/mol
  • Structure : The compound features an isoxazole ring, which is known for its biological relevance, particularly in anti-inflammatory and analgesic activities.

Anti-inflammatory Properties

Recent studies highlight the compound's potential as an anti-inflammatory agent. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. A study reported that derivatives of pyrazole compounds exhibited COX-2 inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects. Research utilizing carrageenan-induced paw edema models indicated that certain pyrazole derivatives had significant edema inhibition percentages (78.9% to 96%) compared to celecoxib (82.8%) and were found to have lower ulcerogenic liability . This suggests a favorable safety profile for oral administration.

The biological activity of this compound is primarily attributed to its interaction with COX enzymes and possibly other inflammatory mediators. The selectivity for COX-2 over COX-1 is crucial as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

  • Study on Pyrazole Derivatives : A comprehensive review analyzed various pyrazole derivatives and their biological activities, noting that modifications in the structure could enhance their efficacy against inflammatory conditions . The study emphasized the importance of structural variations in achieving desired pharmacological effects.
  • Histopathological Investigations : Histopathological studies conducted on animal models showed minimal degenerative changes in organs such as the stomach and liver when treated with these compounds, further supporting their safety and efficacy as therapeutic agents .

Comparative Activity Table

Compound NameCOX-2 IC50 (μM)Edema Inhibition (%)Selectivity Index
This compound0.034 - 0.05278.9 - 96High
Celecoxib0.04582.8Moderate
IndomethacinNot specifiedNot specifiedLow

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Activity (if reported) References
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid C₁₀H₁₁N₃O₃ 221.22 Pyrazole substituents: 1-ethyl, 3-methyl Not explicitly reported
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid C₁₀H₁₁N₃O₃ 221.22 Pyrazole substituents: 1-ethyl, 5-methyl; isoxazole substitution at position 3 None reported
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid C₁₀H₁₃N₃O₃ 223.23 Dihydroisoxazole ring (saturated) Unknown
5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid C₉H₉N₃O₃ 207.19 Pyrazole linked via methylene bridge to isoxazole Potential toxicity noted
3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid C₁₇H₁₃NO₄ 295.29 Benzyloxy-phenyl substituent on isoxazole EC₅₀ = 254 µM (anti-HIV activity)

Key Findings:

Structural Impact on Activity :

  • Substitution patterns on the pyrazole ring significantly alter biological activity. For example, 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid (EC₅₀ = 254 µM) demonstrates anti-HIV activity due to its extended aromatic system, which enhances binding to viral enzymes . In contrast, the title compound’s smaller alkyl groups may limit such interactions.
  • Saturation of the isoxazole ring (e.g., dihydroisoxazole in 957990-49-2 ) reduces ring strain but may decrease metabolic stability .

Synthetic Flexibility :

  • The title compound and its analogues are synthesized via ester hydrolysis or acid chloride intermediates, with yields influenced by steric hindrance from substituents . For instance, ethyl 3-methyl-5-propylisoxazole-4-carboxylate (95% purity) is a precursor for similar derivatives .

Méthodes De Préparation

General Synthetic Strategy

The synthesis generally involves:

  • Preparation of the pyrazole intermediate (1-ethyl-3-methyl-pyrazole derivative)
  • Construction of the isoxazole ring bearing a carboxylic acid group
  • Coupling or substitution reactions to link the pyrazole moiety to the isoxazole ring

Synthesis of Pyrazole Intermediate

A key intermediate is 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester , which can be synthesized via environmentally friendly methods avoiding toxic reagents such as dimethyl sulfate.

Method Highlights:

  • React ethyl 3-ethyl-5-pyrazolecarboxylate with sodium hydride (NaH) and dimethyl carbonate in dimethylformamide (DMF) solvent at 80–140°C for 4 hours.
  • This reaction methylates the pyrazole ring at the 1-position, yielding 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester with yields ranging from 79% to 89% depending on reagent ratios and conditions.

Reaction Conditions and Yields:

Entry NaH (g) Dimethyl Carbonate (mmol) Temp (°C) Time (h) Yield (%)
1 0.8 200 110 4 81.3
2 0.8 400 110 4 89.0
3 0.2 200 110 4 79.1

Note: The reaction mixture is worked up by vacuum distillation to remove unreacted reagents and solvents, followed by extraction and drying steps.

Construction of Isoxazole-5-carboxylic Acid Moiety

The isoxazole ring bearing the carboxylic acid at the 5-position is typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-ketoesters or related precursors.

Example from Related Isoxazole Synthesis:

  • Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is reacted with hydroxylamine hydrochloride to form ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate.
  • Subsequent hydrolysis with lithium hydroxide (LiOH) yields the corresponding isoxazole-5-carboxylic acid.

This approach can be adapted for pyrazole-substituted isoxazoles by using appropriate β-ketoester precursors bearing the pyrazole substituent.

Coupling of Pyrazole and Isoxazole Units

The final step involves coupling the pyrazole moiety to the isoxazole ring at the 3-position.

Typical Coupling Methods:

  • Activation of the carboxylic acid group (e.g., using EDC/HOBt as coupling agents) followed by reaction with amine derivatives or pyrazole nucleophiles.
  • Alternatively, acid chloride intermediates can be used when coupling yields are low with other methods.

Alternative Chlorination and Functionalization Methods

For related pyrazole carboxylic acid esters, chlorination at the 4-position of the pyrazole ring can be achieved using a green chemistry approach:

  • Use of concentrated hydrochloric acid and hydrogen peroxide to chlorinate 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester, avoiding toxic sulfonic acid chlorides.
  • This method improves safety and reduces environmental hazards.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Pyrazole methylation Ethyl 3-ethyl-5-pyrazolecarboxylate, NaH, dimethyl carbonate, DMF, 110°C, 4h 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester 79–89 Green alternative to dimethyl sulfate
Isoxazole ring formation β-ketoester + hydroxylamine hydrochloride, then hydrolysis with LiOH Isoxazole-5-carboxylic acid derivative Moderate Adapted from indole-isoxazole synthesis
Coupling pyrazole to isoxazole EDC/HOBt, DMAP, amine derivatives or acid chloride method 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid Variable Acid chloride method used if low yield
Chlorination (related esters) HCl + H2O2 on pyrazole ester 4-chloro substituted pyrazole ester High Safer alternative to sulfonic acid chloride

Research Findings and Notes

  • The use of dimethyl carbonate as a methylating agent is a significant advancement over traditional toxic reagents like dimethyl sulfate, offering better environmental and safety profiles.
  • The coupling step is critical and may require optimization between carbodiimide-mediated coupling and acid chloride methods to maximize yield and purity.
  • Hydrolysis conditions for converting esters to carboxylic acids typically employ LiOH or other mild bases to avoid ring degradation.
  • Chlorination methods for pyrazole derivatives have been improved by using HCl and H2O2, which avoid the generation of toxic by-products and improve process safety.

Q & A

Q. What are the common synthetic routes for 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key approaches include:
  • Pyrazole-Isoxazole Coupling : Reacting pyrazole precursors with isoxazole derivatives under reflux in solvents like toluene or DMF, often requiring inert atmospheres (e.g., argon) to prevent side reactions .
  • Catalytic Azidation : Using NaN₃ in DMF at 50°C to introduce azide groups, followed by cyclization .
  • Ester Hydrolysis : Converting ethyl ester analogs (e.g., Ethyl 3-(1-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate) to the carboxylic acid via acidic or basic hydrolysis .
    Purification typically involves column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, pyrazole protons resonate at δ 7.84 ppm in CDCl₃, while isoxazole carbons appear near δ 162 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M⁺] at m/z 271.1065 vs. calculated 271.1064) .
  • Infrared (IR) Spectroscopy : Peaks at 2143 cm⁻¹ (azide stretch) and 1704 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific toxicity data are limited, general precautions include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., methylene chloride) .
  • Waste Disposal : Follow institutional guidelines for azide-containing waste due to potential explosivity .
    Refer to GHS guidelines for handling carboxylic acids and azides, even if data gaps exist .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Combine NMR with X-ray crystallography (e.g., using SHELX for structure refinement) to resolve ambiguities in tautomeric forms or regiochemistry .
  • Comparative Analysis : Benchmark spectral data against structurally similar compounds (e.g., ethyl ester derivatives) to identify shifts caused by substituent effects .
  • Dynamic NMR : Use variable-temperature studies to detect rotational barriers in substituents like the ethyl group .

Q. What strategies optimize reaction yields in low-yielding syntheses of this compound?

  • Methodological Answer :
  • Solvent Screening : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .
  • Catalyst Tuning : Test alternatives to TBHP (tert-butyl hydroperoxide), such as AIBN, for radical-mediated cyclizations .
  • Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve selectivity .
  • DoE (Design of Experiments) : Systematically vary reactant stoichiometry, catalyst loading, and pH to identify optimal conditions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified ethyl/methyl groups on the pyrazole ring or carboxylate bioisosteres (e.g., amides) to assess pharmacological relevance .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase or kinases .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., anti-inflammatory activity) with IC₅₀ comparisons .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.